molecular formula C9H10ClNO4 B1269966 Methyl 5-{[(chloroacetyl)amino]methyl}-2-furoate CAS No. 345991-81-3

Methyl 5-{[(chloroacetyl)amino]methyl}-2-furoate

Cat. No. B1269966
M. Wt: 231.63 g/mol
InChI Key: GCUIIZROYFZOCF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl 5-acetyl-2-furoate, a related compound, involves oxidation of 5-(1-hydroxyethyl)-2-furoate with the Jones reagent, following chloroethylation of ethyl 2-furoate and subsequent reactions (Kuticheva, Pevzner, & Petrov, 2015). This synthesis pathway highlights the reactivity and adaptability of furoate esters in chemical synthesis, providing insights into the methodologies that could be applied to synthesize derivatives like methyl 5-{[(chloroacetyl)amino]methyl}-2-furoate.

Molecular Structure Analysis

The molecular structure of related furoate compounds, such as methyl 5-chloro-2-{[(trifluoromethyl)sulfonyl]amino}benzoate, reveals significant interactions, like intra-molecular hydrogen bonding, which may impact the reactivity and stability of these molecules (Kimura & Hourai, 2005). These structural insights are crucial for understanding the behavior of methyl 5-{[(chloroacetyl)amino]methyl}-2-furoate in various chemical environments.

Chemical Reactions and Properties

Furoate esters participate in a variety of chemical reactions. For instance, the anodic oxidation of methyl 5-acetyl-2-furoate leads to products like ring-opened diesters and lactones, showcasing the compound's versatility in synthetic chemistry (Torii, Tanaka, & Okamoto, 1972). Additionally, the synthesis of 5-substituted-2,5-dihydro-2-furoic acids from furoic acids underlines the reactivity of the furoate group in facilitating the formation of complex molecules (Masamune, Ono, & Matsue, 1975).

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis Methods : Methyl 5-acetyl-2-furoate has been synthesized via oxidation and sequential chloroethylation, demonstrating a method for creating derivatives of alkyl 2-furoates and 3-(2-furyl)acrylates (Kuticheva, Pevzner, & Petrov, 2015).

  • Palladium-Catalysed Arylation : Methyl 2-furoate has been used in palladium-catalysed direct arylation with aryl bromides to produce 5-arylfurans and 2,5-diarylfurans (Fu & Doucet, 2011).

  • Heteroarylation Applications : It has been an effective reagent in palladium-catalysed direct heteroarylations of heteroaromatics, facilitating the synthesis of biheteroaryls and diarylated furan derivatives (Fu, Zhao, Bruneau, & Doucet, 2012).

Catalysis and Green Chemistry

Novel Heterocyclic Systems and Organic Synthesis

  • Heterocyclic System Derivatives : The compound has enabled the synthesis of novel heterocyclic systems like benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, expanding the scope of organic synthesis (Yahodkina-Yakovenko, Bol’but, & Vovk, 2018).

  • Enantioselective Synthesis : Its use in the enantioselective synthesis of cis-fused 5-oxofuro[2,3-b]furans, a spongiane diterpenoid substructure, has been reported, highlighting its role in stereoselective organic synthesis (Weisser, Yue, & Reiser, 2005).

Miscellaneous Applications

  • Corrosion Inhibition : Methyl 2-furoate has shown potential as a corrosion inhibitor for mild steel in acidic environments, contributing to the field of corrosion science (Khaled, 2010).

  • Diversification in Sustainable Chemistry : It has been a subject of research for diversification in sustainable chemistry, particularly in expanding the utility of carbohydrate-derived molecules (Miao, Shevchenko, Otsuki, & Mascal, 2020).

Safety And Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

methyl 5-[[(2-chloroacetyl)amino]methyl]furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO4/c1-14-9(13)7-3-2-6(15-7)5-11-8(12)4-10/h2-3H,4-5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUIIZROYFZOCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351533
Record name METHYL 5-{[(CHLOROACETYL)AMINO]METHYL}-2-FUROATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-{[(chloroacetyl)amino]methyl}-2-furoate

CAS RN

345991-81-3
Record name METHYL 5-{[(CHLOROACETYL)AMINO]METHYL}-2-FUROATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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